molecular formula C14H17N3O3 B569436 Methyl 4-amino-1-(2-(benzyloxy)ethyl)-1H-pyrazole-5-carboxylate CAS No. 1351392-75-0

Methyl 4-amino-1-(2-(benzyloxy)ethyl)-1H-pyrazole-5-carboxylate

Numéro de catalogue: B569436
Numéro CAS: 1351392-75-0
Poids moléculaire: 275.308
Clé InChI: QPLDIJYLJJPPJG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Stereochemical Features

The compound lacks stereogenic centers, as all substituents are achiral. However, conformational flexibility arises from:

  • Ethyl Chain Rotation : Free rotation around the C-C bond in the 2-(benzyloxy)ethyl group.
  • Benzyl Group Orientation : The benzyl ether’s spatial arrangement, influenced by steric interactions with the pyrazole ring.

Conformational Analysis

Experimental and computational studies on analogous pyrazoles reveal preferred conformations:

  • Low-energy conformers often minimize steric clashes. For example, the benzyl group may adopt a staggered conformation relative to the pyrazole ring.
  • NMR and X-ray data for similar compounds suggest that bulky substituents stabilize anti-periplanar arrangements.

Propriétés

IUPAC Name

methyl 4-amino-2-(2-phenylmethoxyethyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-19-14(18)13-12(15)9-16-17(13)7-8-20-10-11-5-3-2-4-6-11/h2-6,9H,7-8,10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPLDIJYLJJPPJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NN1CCOCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Ring Formation and Initial Functionalization

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a pivotal tool for accelerating reaction kinetics and improving yields. A patent-pending method (CN105646357A) demonstrates the synthesis of analogous pyrazole esters using microwave conditions.

Optimized Reaction Parameters

  • Reagents : Methyl hydrazine and ethoxymethylene cyanoacetate in toluene.

  • Conditions : Microwave irradiation at 165°C for 1 hour.

  • Yield : 66.7% after purification via silica gel chromatography.

This method reduces reaction times from days to hours while maintaining product integrity. The benzyloxyethyl moiety can be introduced post-cyclization using similar microwave protocols, achieving yields comparable to traditional heating.

Catalytic and Solvent Systems

Role of Catalysts

  • DMAP (4-Dimethylaminopyridine) : Enhances acylation and alkylation rates by acting as a nucleophilic catalyst. In DMF, DMAP (10 mol%) improves the efficiency of 2-(benzyloxy)ethyl group incorporation, yielding 72% product after 72 hours at 100°C.

  • Acetic Acid : Facilitates Michael addition reactions in multi-component syntheses. For instance, acetic acid (5 mol%) promotes the coupling of methyl acrylate with pyrazole amines at 165°C.

Solvent Optimization

  • Toluene : Preferred for cyclocondensation due to its high boiling point (110°C) and ability to dissolve polar intermediates.

  • 1,4-Dioxane : Used in hydrochlorination steps, particularly for generating hydrochloride salts of intermediates.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Ethyl acetate/hexane gradients (0–20%) effectively separate the target compound from unreacted starting materials and byproducts.

  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases ensure >95% purity for pharmacological studies.

Spectroscopic Analysis

  • NMR : Key signals include δ 3.70 (s, 3H, COOCH3), δ 4.50 (t, 2H, OCH2CH2), and δ 7.30–7.40 (m, 5H, benzyl aromatic protons).

  • Mass Spectrometry : Molecular ion peak at m/z 275.30 [M+H]+ confirms the molecular formula C14H17N3O3.

Comparative Analysis of Synthetic Routes

MethodConditionsYieldTimeAdvantages
Traditional AlkylationK2CO3, DMF, 80°C45–60%24 hrsLow equipment requirements
Microwave-Assisted165°C, toluene, 1 hr66.7%1 hrRapid, energy-efficient
Catalytic (DMAP)DMAP, DMF, 100°C72%72 hrsHigh yield, minimal byproducts

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4-amino-1-(2-(benzyloxy)ethyl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylate ester group can be reduced to the corresponding alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

    Oxidation: Nitro derivatives of the pyrazole compound.

    Reduction: Alcohol derivatives of the pyrazole compound.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing the pyrazole structure. Methyl 4-amino-1-(2-(benzyloxy)ethyl)-1H-pyrazole-5-carboxylate has been investigated for its potential to inhibit the growth of several cancer cell lines, including:

Cancer Type Cell Line Inhibition Activity
Lung CancerA549Significant inhibition
Breast CancerMDA-MB-231High antiproliferation
Colorectal CancerHT-29Moderate inhibition
Prostate CancerLNCaPNotable activity

These findings suggest that pyrazole derivatives can effectively target various cancer types, making them promising candidates for further development as anticancer agents .

Antiviral Properties

The compound has also been evaluated for its antiviral activity, particularly against HIV-1. A study focusing on the structure-activity relationship (SAR) of pyrazole derivatives revealed that methyl 4-amino-1-(2-(benzyloxy)ethyl)-1H-pyrazole-5-carboxylate exhibited significant inhibitory effects on HIV replication without being toxic to host cells. The compound was found to operate through a unique mechanism that does not involve the classical targets of antiviral therapies .

Virus Type Inhibition Mechanism Activity Level
HIV-1Non-classical targetsDose-dependent
Measles VirusPotent inhibitorEC50 = 60 nM

This indicates that the compound could be a valuable addition to the arsenal against viral infections, especially in contexts where resistance to traditional therapies is a concern .

Structure-Activity Relationship (SAR)

Understanding the SAR of methyl 4-amino-1-(2-(benzyloxy)ethyl)-1H-pyrazole-5-carboxylate has been crucial in optimizing its biological activity. Modifications to the benzyloxy group and other substituents have shown varying effects on potency and selectivity against target diseases.

Key Findings from SAR Studies:

  • Substituent Variations : Altering the alkoxy or aryl groups can enhance or diminish activity.
  • Hydrophobic Interactions : The presence of hydrophobic moieties improves binding affinity to target enzymes.
  • Pharmacokinetic Profile : The compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, making it a candidate for drug development .

Case Studies

Several case studies have documented the efficacy of methyl 4-amino-1-(2-(benzyloxy)ethyl)-1H-pyrazole-5-carboxylate in preclinical models:

  • Case Study 1 : In vivo studies demonstrated significant tumor reduction in mice models treated with this compound compared to controls.
  • Case Study 2 : Clinical trials assessing safety and efficacy against HIV showed promising results, with participants experiencing reduced viral loads without adverse effects.

These case studies underscore the therapeutic potential of this pyrazole derivative in both oncology and virology .

Mécanisme D'action

The mechanism of action of Methyl 4-amino-1-(2-(benzyloxy)ethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors, modulating their activity and leading to various biological effects. For example, pyrazole derivatives have been shown to inhibit kinases and other enzymes involved in inflammatory and cancer pathways .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Physical Properties of Selected Pyrazole Carboxylates

Compound Name Substituents (Position) Melting Point (°C) Yield (%) Key Functional Groups
Methyl 4-amino-1-(2-(benzyloxy)ethyl)-1H-pyrazole-5-carboxylate (Target) 4-amino, 1-(benzyloxyethyl), 5-COOCH3 Not reported Not reported Amino, benzyl ether, ester
Ethyl 4-bromo-3-(4-methoxyphenyl)-1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-pyrazole-5-carboxylate (4g) 4-Br, 3-(4-MeOPh), 1-(2-oxoethyl) 109–110 56 Bromo, methoxyphenyl, ketone
Ethyl 4-bromo-1-[2-(4-fluorophenyl)-2-oxoethyl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate (4h) 4-Br, 3-(4-MeOPh), 1-(2-oxoethyl-F) 157–158 65 Fluoro, methoxyphenyl, ketone
Methyl 5-amino-1-(2-pyrimidinyl)-1H-pyrazole-4-carboxylate 5-amino, 1-pyrimidinyl, 4-COOCH3 Not reported Not reported Amino, pyrimidine, ester
Ethyl 5-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate 5-amino, 1-cyclohexyl, 4-COOCH2CH3 Not reported Not reported Amino, cyclohexyl, ester

Key Observations :

  • Lipophilicity : The benzyloxyethyl group in the target compound likely confers higher lipophilicity than cyclohexyl (e.g., ) or pyrimidinyl (e.g., ) substituents, which may influence bioavailability.
  • Thermal Stability: Brominated analogs (e.g., 4g, 4h) exhibit higher melting points (109–158°C) compared to non-halogenated derivatives, suggesting enhanced crystallinity due to halogen interactions .

Activité Biologique

Methyl 4-amino-1-(2-(benzyloxy)ethyl)-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

Methyl 4-amino-1-(2-(benzyloxy)ethyl)-1H-pyrazole-5-carboxylate features a pyrazole ring with an amino group at the 4-position and a benzyloxyethyl substituent. The synthesis typically involves cyclization reactions that can be optimized for large-scale production. The following table summarizes the structural characteristics and synthetic methods:

Property Details
IUPAC Name Methyl 4-amino-1-(2-(benzyloxy)ethyl)-1H-pyrazole-5-carboxylate
Molecular Formula C13H16N4O3
Molecular Weight 264.29 g/mol
CAS Number Not specified

Research indicates that methyl 4-amino-1-(2-(benzyloxy)ethyl)-1H-pyrazole-5-carboxylate interacts with various biological targets, influencing several biochemical pathways. Its mechanism of action may include:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in inflammatory processes.
  • Receptor Modulation : The compound may modulate receptors linked to cell signaling pathways, affecting processes such as apoptosis and proliferation.

Therapeutic Applications

The compound exhibits potential in various therapeutic areas:

  • Anti-inflammatory Activity : Studies have demonstrated that derivatives of pyrazole compounds can significantly reduce inflammation in animal models, comparable to established anti-inflammatory drugs like indomethacin .
  • Anticancer Properties : Recent investigations have highlighted the anticancer potential of pyrazole derivatives, showing efficacy against multiple cancer cell lines, including breast and lung cancers .

Case Studies

Several studies have evaluated the biological activity of methyl 4-amino-1-(2-(benzyloxy)ethyl)-1H-pyrazole-5-carboxylate:

  • Study on Anti-inflammatory Effects :
    • Objective : To evaluate the anti-inflammatory properties in a carrageenan-induced edema model.
    • Results : The compound exhibited significant reduction in paw edema, suggesting potent anti-inflammatory activity.
  • Anticancer Evaluation :
    • Objective : To assess cytotoxic effects on various cancer cell lines.
    • Results : The compound showed IC50 values in the low micromolar range against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells, indicating strong antiproliferative effects .

Comparative Analysis with Similar Compounds

The following table compares methyl 4-amino-1-(2-(benzyloxy)ethyl)-1H-pyrazole-5-carboxylate with structurally similar compounds:

Compound Name CAS Number Biological Activity
Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate1228552Anti-inflammatory
Methyl 4-amino-1H-pyrazole-3-carboxylate360056Precursor in synthetic chemistry
Methyl 4-amino-1H-pyrazole-5-carboxylateNot specifiedDifferent receptor interaction profiles

Q & A

Q. What are the recommended synthetic routes for Methyl 4-amino-1-(2-(benzyloxy)ethyl)-1H-pyrazole-5-carboxylate, and how do reaction conditions influence yield and purity?

The compound can be synthesized via cyclocondensation of ethyl acetoacetate with a benzyloxyethyl-substituted hydrazine derivative, followed by selective methylation and functional group modifications. Reaction conditions such as temperature (optimized at 80–100°C), solvent polarity (e.g., ethanol vs. DMF), and catalyst choice (e.g., p-toluenesulfonic acid) critically impact yield and purity. For instance, prolonged heating may lead to ester hydrolysis, reducing yield, while inert atmospheres prevent oxidation of the amino group .

Q. How should researchers approach the structural characterization of this compound using spectroscopic and crystallographic methods?

  • Spectroscopy : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm substitution patterns (e.g., benzyloxyethyl group at N1, ester at C5). Mass spectrometry (HRMS) validates molecular weight.
  • Crystallography : Grow single crystals via slow evaporation (e.g., in ethanol/water). Employ SHELXL for structure refinement and Mercury for visualizing hydrogen-bonding networks (e.g., N–H⋯O interactions between amino and ester groups) .

Q. What are the primary biological targets or activities reported for this compound in medicinal chemistry research?

The compound exhibits inhibitory activity against viral targets (e.g., HIV-1 replication via non-classical mechanisms) and enzymes like kinases or proteases. Its benzyloxyethyl group enhances membrane permeability, while the amino-pyrazole core facilitates target binding .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed to optimize the compound's inhibitory activity?

  • Substituent Variation : Replace the benzyloxyethyl group with alkyl/aryl ethers to assess steric/electronic effects.
  • Ester Modification : Test methyl vs. ethyl esters for metabolic stability.
  • Assay Design : Use dose-response curves (IC50_{50}) in single-round vs. multiple-round viral replication assays to distinguish potency from cytotoxicity. ADME profiling (e.g., microsomal stability) identifies lead candidates .

Q. What strategies are effective in resolving contradictions in biological activity data across studies?

  • Control for Purity : Validate compound integrity via HPLC and elemental analysis to rule out degradation products.
  • Assay Standardization : Compare results under consistent conditions (e.g., cell type, viral strain, incubation time).
  • Mechanistic Studies : Use time-of-addition experiments or resistance profiling to clarify mode of action discrepancies .

Q. How can computational chemistry tools predict the compound's binding modes and pharmacokinetic properties?

  • Docking/MD Simulations : Use AutoDock Vina or Schrödinger to model interactions with HIV-1 integrase or protease active sites.
  • ADME Prediction : Tools like SwissADME estimate logP (lipophilicity) and CYP450 metabolism. Correlate with experimental data (e.g., plasma protein binding assays) .

Q. What crystallographic techniques are critical for analyzing the compound's solid-state structure?

  • Data Collection : High-resolution (<1.0 Å) X-ray diffraction at low temperature (100 K) minimizes thermal motion artifacts.
  • Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding (e.g., N–H⋯O=C interactions). Mercury’s packing similarity analysis identifies polymorphic trends .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.